molecular formula C11H16N2O3S B2862666 N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920366-98-9

N1-(1-methoxypropan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2862666
CAS No.: 920366-98-9
M. Wt: 256.32
InChI Key: VSAPXNDIHBEEBH-UHFFFAOYSA-N
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Description

“(1-methoxypropan-2-yl)(thiophen-2-ylmethyl)amine” is a chemical compound. The exact properties and uses of this compound are not specified in the available resources .


Molecular Structure Analysis

The molecular structure of “(1-methoxypropan-2-yl)(thiophen-2-ylmethyl)amine” is not provided in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “(1-methoxypropan-2-yl)(thiophen-2-ylmethyl)amine” are not specified in the available resources .

Scientific Research Applications

Catalysis and Synthesis Applications

One significant application of related compounds involves their role in copper-catalyzed coupling reactions. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation. This system efficiently catalyzes reactions involving less reactive (hetero)aryl chlorides, which have not been well documented by Cu-catalysis to date. The catalyst system is versatile, accommodating a wide range of (hetero)aryl chlorides and amides, including the challenging arylation of lactams and oxazolidinones, to achieve good to excellent yields (De, Yin, & Ma, 2017).

Safety and Hazards

The safety and hazards associated with “(1-methoxypropan-2-yl)(thiophen-2-ylmethyl)amine” are not specified in the available resources .

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-8(7-16-2)13-11(15)10(14)12-6-9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAPXNDIHBEEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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